4-(2-Bromophenyl)thiazole-2-carboxylic acid
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Overview
Description
4-(2-Bromophenyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring substituted with a bromophenyl group at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form 2-(2-bromophenyl)thiazolidin-4-one, which is then oxidized to yield the desired thiazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiazole-2-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromophenyl)thiazole-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazole-2-carboxylic acid: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
2-(2-Bromophenyl)thiazole: Lacks the carboxylic acid group.
4-Phenylthiazole-2-carboxylic acid: Lacks the bromine atom.
Uniqueness
4-(2-Bromophenyl)thiazole-2-carboxylic acid is unique due to the presence of both the bromophenyl group and the carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNQBGZGIGTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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